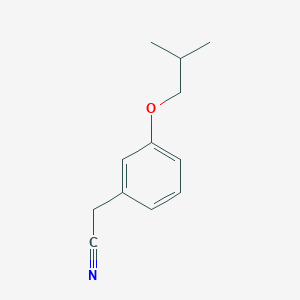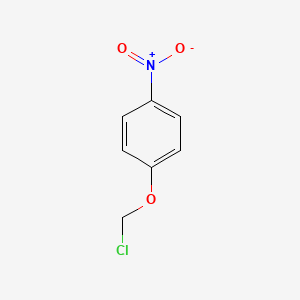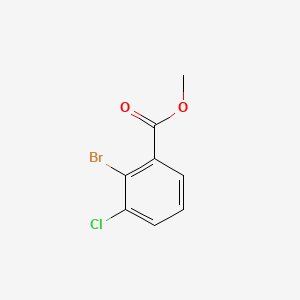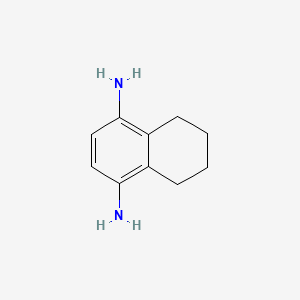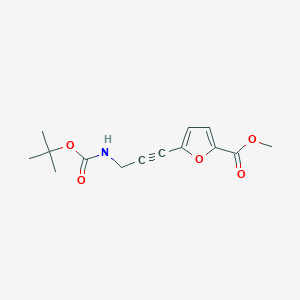
3,3-Difluorobutano-1-ol
Descripción general
Descripción
“3,3-Difluorobutan-1-ol” is an organic compound that belongs to the family of alcohols . It is commonly used in various fields such as medicine and industry due to its unique properties.
Molecular Structure Analysis
The molecular formula of “3,3-Difluorobutan-1-ol” is C4H8F2O . The molecular weight is 110.10 g/mol . The structure of the molecule can be represented by the canonical SMILES notation as "CC(CCO)(F)F" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3,3-Difluorobutan-1-ol” include a density of 1.1±0.1 g/cm3, a boiling point of 121.9±25.0 °C at 760 mmHg, and a vapour pressure of 6.8±0.5 mmHg at 25°C . The compound also has a topological polar surface area of 20.2 Ų .
Aplicaciones Científicas De Investigación
Acilación de alcoholes 3°
El 3,3-Difluorobutano-1-ol se puede utilizar en la acilación de alcoholes 3° . Este proceso implica la conversión de un alcohol a un éster o amida, que es un paso clave en la síntesis de muchos compuestos orgánicos .
Disolvente
El this compound se puede utilizar como disolvente en varias reacciones químicas . Sus propiedades únicas, como su polaridad y capacidad para formar enlaces de hidrógeno, lo convierten en un disolvente eficaz para una amplia gama de compuestos .
Sistemas de refrigeración
El this compound se puede utilizar en sistemas de refrigeración . Específicamente, se puede utilizar en la formulación de mezclas de hidrofluoro olefinas (HFO) y líquidos iónicos (IL), que son esenciales para la optimización de los sistemas de refrigeración por absorción (ARS) .
Síntesis de compuestos fluorados
El this compound se puede utilizar en la síntesis de otros compuestos fluorados . Los compuestos fluorados tienen una amplia gama de aplicaciones, incluyendo en productos farmacéuticos, agroquímicos y ciencia de materiales .
Intermedio en la síntesis orgánica
El this compound se puede utilizar como intermedio en la síntesis orgánica . Se puede utilizar en la preparación de varios compuestos orgánicos, incluyendo ésteres, amidas y otros compuestos fluorados .
Investigación y desarrollo
El this compound se utiliza en investigación y desarrollo . A menudo se utiliza en laboratorios para el desarrollo de nuevos métodos de síntesis y el estudio de mecanismos de reacción .
Safety and Hazards
The safety data sheet for “3,3-Difluorobutan-1-ol” indicates that it is a flammable liquid and vapor . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .
Análisis Bioquímico
Biochemical Properties
3,3-Difluorobutan-1-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can act as a substrate or inhibitor for various enzymes, influencing their activity and the overall biochemical pathways they are involved in. For instance, 3,3-Difluorobutan-1-ol has been shown to interact with alcohol dehydrogenases, enzymes that catalyze the oxidation of alcohols to aldehydes or ketones. The nature of these interactions can vary, with 3,3-Difluorobutan-1-ol potentially acting as a competitive inhibitor, thereby affecting the enzyme’s activity and the metabolic pathways it regulates .
Cellular Effects
The effects of 3,3-Difluorobutan-1-ol on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3,3-Difluorobutan-1-ol has been observed to affect the NF-κB signaling pathway, a critical regulator of immune response and cell survival . By altering the activity of this pathway, 3,3-Difluorobutan-1-ol can impact processes such as inflammation, apoptosis, and cell proliferation.
Molecular Mechanism
At the molecular level, 3,3-Difluorobutan-1-ol exerts its effects through various mechanisms. One key mechanism involves its interaction with specific biomolecules, such as enzymes and receptors. For instance, 3,3-Difluorobutan-1-ol can bind to the active site of alcohol dehydrogenases, inhibiting their activity and altering the metabolic flux of alcohol metabolism . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
The effects of 3,3-Difluorobutan-1-ol can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to 3,3-Difluorobutan-1-ol in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 3,3-Difluorobutan-1-ol vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects, such as modulating enzyme activity or enhancing metabolic processes. At high doses, 3,3-Difluorobutan-1-ol can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic pathways, and potential organ toxicity . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
3,3-Difluorobutan-1-ol is involved in several metabolic pathways, primarily those related to alcohol metabolism. It interacts with enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, influencing the conversion of alcohols to aldehydes and further to carboxylic acids . These interactions can affect the overall metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, 3,3-Difluorobutan-1-ol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . The distribution of 3,3-Difluorobutan-1-ol within the cell can influence its activity and the biochemical processes it affects.
Subcellular Localization
The subcellular localization of 3,3-Difluorobutan-1-ol is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the cytoplasm, mitochondria, or nucleus, through targeting signals or post-translational modifications . The localization of 3,3-Difluorobutan-1-ol within these compartments can affect its interactions with biomolecules and its overall impact on cellular function.
Propiedades
IUPAC Name |
3,3-difluorobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F2O/c1-4(5,6)2-3-7/h7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLPSCFWTARLNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858359-36-1 | |
| Record name | 3,3-difluorobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




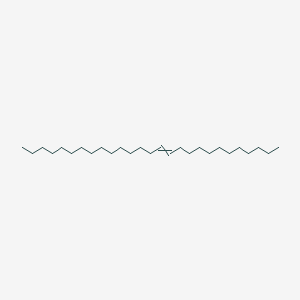
![2,2,2-Trifluoro-1-{3-methylimidazo[1,5-a]pyridin-1-yl}ethan-1-one](/img/structure/B1422684.png)
![2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B1422685.png)
![5-methyl-1-{2-[(propan-2-yl)carbamoyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1422686.png)
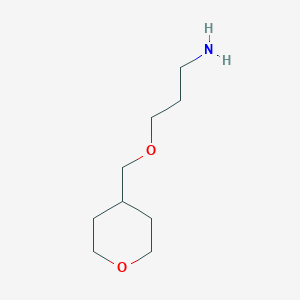
![3-ethoxy-N-methylspiro[3.4]octan-1-amine hydrochloride](/img/structure/B1422689.png)
